molecular formula C8H14N2O2 B13561038 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide

7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B13561038
M. Wt: 170.21 g/mol
InChI Key: FNPDLFAVABPKNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide is unique due to its specific functional groups and spirocyclic structure.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane-2-carboxamide

InChI

InChI=1S/C8H14N2O2/c9-7(11)10-5-8(6-10)1-3-12-4-2-8/h1-6H2,(H2,9,11)

InChI Key

FNPDLFAVABPKNL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CN(C2)C(=O)N

Origin of Product

United States

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